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Abstract
ICA-105665 is a novel, orally available small molecule that has demonstrated significant

potential in the modulation of neuronal excitability. As a potent activator of Kv7 (KCNQ)

potassium channels, specifically the KCNQ2/3 and KCNQ3/5 subtypes, ICA-105665 has been

investigated for its therapeutic utility in neurological disorders characterized by hyperexcitability,

such as epilepsy. This technical guide provides a comprehensive overview of the mechanism of

action, preclinical efficacy, clinical findings, and experimental protocols related to the

investigation of ICA-105665. All quantitative data are summarized in structured tables, and key

pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper

understanding of its role in neuronal signaling.

Introduction
Neuronal excitability is a fundamental process in the central nervous system (CNS), governed

by a delicate balance of ion channel activity. Dysregulation of this balance can lead to

pathological states, including epilepsy. The Kv7 (KCNQ) family of voltage-gated potassium

channels, particularly KCNQ2 and KCNQ3 which underlie the M-current, are critical regulators

of neuronal firing. The M-current is a sub-threshold, non-inactivating potassium current that

stabilizes the membrane potential and dampens repetitive firing. Consequently, openers of

these channels are attractive therapeutic targets for antiepileptic drugs.
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ICA-105665, developed by Icagen, Inc., is a potent activator of KCNQ2/3 and KCNQ3/5

channels.[1] Its mechanism of action is centered on enhancing the M-current, thereby reducing

neuronal hyperexcitability. Preclinical studies have demonstrated its broad-spectrum

anticonvulsant activity, and early clinical trials have provided evidence of its CNS penetration

and antiseizure effects in humans.[1][2]

Mechanism of Action
ICA-105665 exerts its effects by directly modulating the activity of specific subtypes of the Kv7

potassium channel family.

Targeting KCNQ Channels
ICA-105665 is an activator of KCNQ ion channels, which are key regulators of neuronal

excitability.[3] It specifically targets heteromeric KCNQ2/3 and KCNQ3/5 channels.[1] These

channels are predominantly expressed in the nervous system and are responsible for the M-

current, a slowly activating and deactivating potassium current that plays a crucial role in

controlling the resting membrane potential and preventing excessive firing of neurons.

Modulation of Neuronal Excitability
By opening KCNQ2/3 and KCNQ3/5 channels, ICA-105665 enhances the M-current. This

leads to a hyperpolarization of the neuronal membrane, making it more difficult for the neuron

to reach the threshold for action potential firing. The increased potassium efflux effectively

dampens neuronal excitability, which is the basis for its anticonvulsant properties.
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Caption: Mechanism of action of ICA-105665.

Preclinical Pharmacology
The anticonvulsant effects of ICA-105665 have been evaluated in a variety of established

animal models of epilepsy.
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In Vivo Anticonvulsant Activity
ICA-105665 has demonstrated broad-spectrum antiseizure activity in multiple animal models at

doses ranging from less than 1 to 5 mg/kg.[1] These models include the maximal electroshock

(MES) test, the 6 Hz psychomotor seizure model, the pentylenetetrazole (PTZ) seizure model,

and the electrical kindling model.[1]

Preclinical
Model

Species
Route of
Administration

Effective Dose
(mg/kg)

Endpoint

Maximal

Electroshock

(MES)

Rodent Oral <1 - 5

Protection from

tonic hindlimb

extension

6 Hz Seizure Rodent Oral <1 - 5

Protection from

psychomotor

seizures

Pentylenetetrazol

e (PTZ)
Rodent Oral <1 - 5

Increased

seizure threshold

Electrical

Kindling
Rodent Oral <1 - 5

Reduction in

seizure severity

and duration

Table 1: Summary of Preclinical Anticonvulsant Activity of ICA-105665.

Clinical Development
ICA-105665 has been evaluated in Phase I studies in healthy volunteers and a Phase IIa

proof-of-concept study in patients with photosensitive epilepsy.

Phase I Studies
In a single ascending dose study, ICA-105665 was well-tolerated in healthy volunteers at doses

up to 400 mg.[1] In a 7-day repeat-dose study, total daily doses up to 600 mg were also well-

tolerated in both healthy volunteers and patients with epilepsy.[1]

Phase IIa Photosensitive Epilepsy Trial
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A single-blind, single-dose, multiple-cohort study was conducted to assess the effects of ICA-
105665 on the photoparoxysmal responses (PPRs) in patients with epilepsy.[1][2]

Dose (mg) Number of Patients
Number of
Responders

Percentage of
Responders

100 4 1 25%

400 4 2 50%

500 6 4 67%

Table 2: Efficacy of ICA-105665 in Reducing Photoparoxysmal Responses.[1][2]

A response was defined as a reduction in the Standard Photosensitivity Range (SPR) of at

least three units at three separate time points compared to placebo, or complete suppression

of PPR.[2] One patient receiving 400 mg experienced complete abolishment of the SPR.[2] The

results of this study provided evidence of CNS penetration and preliminary evidence of

antiseizure effects of ICA-105665 by engaging neuronal Kv7 potassium channels.[1][2]

Pharmacokinetics
Pharmacokinetic parameters were assessed in the photosensitive epilepsy trial.

Dose (mg) N Cmax (ng/mL) Tmax (h) Half-life (h)

100 4 3,318 (873) 2.20 (0.73) 4.26 (0.91)

200 4 6,228 (2,073) 3.38 (1.23) 4.03 (1.02)

400 4 10,245 (3,398) 3.25 (1.18) 4.54 (0.61)

500 6 13,008 (4,151) 3.58 (1.02) 4.98 (0.83)

Table 3: Mean (SD) Noncompartmental Pharmacokinetic Parameters for ICA-105665.[1]

Safety and Tolerability
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The most common treatment-emergent adverse events were related to the nervous system,

with dizziness being the most frequently reported.[1][2] A single patient in the 600 mg cohort

experienced a brief generalized seizure, which led to the discontinuation of that dose level.[1]

[2]

Experimental Protocols
Detailed methodologies for key experiments are provided below.
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Caption: Drug development workflow for ICA-105665.

In Vitro Electrophysiology (Patch-Clamp)
Objective: To determine the effect of ICA-105665 on KCNQ channel currents.

Cell Culture: Use a stable cell line (e.g., CHO or HEK293) expressing the KCNQ channel

subunits of interest (e.g., KCNQ2/3).

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled

with intracellular solution.

Solutions:

Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-

Na; pH adjusted to 7.3 with KOH.

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose;

pH adjusted to 7.4 with NaOH.

Recording:
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Establish a whole-cell patch-clamp configuration.

Hold the cell at a membrane potential of -80 mV.

Apply voltage steps to elicit KCNQ currents (e.g., depolarizing steps from -80 mV to +40

mV).

Perfuse the cells with the extracellular solution containing various concentrations of ICA-
105665.

Data Analysis: Measure the current amplitude and voltage-dependence of activation in the

presence and absence of the compound to determine EC50 and the magnitude of the

hyperpolarizing shift.

Maximal Electroshock (MES) Seizure Model
Objective: To assess the ability of ICA-105665 to prevent tonic-clonic seizures.

Animals: Use adult male mice or rats.

Drug Administration: Administer ICA-105665 or vehicle orally at various doses.

Stimulation: At the time of predicted peak effect, deliver a suprathreshold electrical stimulus

(e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 s duration) via corneal or ear-clip

electrodes.

Observation: Observe the animals for the presence or absence of a tonic hindlimb extension

seizure.

Data Analysis: Determine the median effective dose (ED50) required to protect 50% of the

animals from the tonic hindlimb extension.

6 Hz Psychomotor Seizure Model
Objective: To evaluate the efficacy of ICA-105665 against partial seizures.

Animals: Use adult male mice.

Drug Administration: Administer ICA-105665 or vehicle orally.
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Stimulation: At the time of peak effect, deliver a low-frequency (6 Hz), long-duration (3 s)

electrical stimulus of a predetermined intensity (e.g., 32 mA or 44 mA) via corneal

electrodes.

Observation: Observe the animals for the presence or absence of seizure activity,

characterized by a stun posture, forelimb clonus, and head/tail tremor.

Data Analysis: Calculate the ED50 for protection against the psychomotor seizure.

Pentylenetetrazole (PTZ) Seizure Model
Objective: To determine the effect of ICA-105665 on the threshold for clonic seizures.

Animals: Use adult male mice or rats.

Drug Administration: Administer ICA-105665 or vehicle orally.

PTZ Administration: At the time of peak effect, administer a subcutaneous injection of PTZ at

a dose that induces clonic seizures in control animals (e.g., 85 mg/kg for mice).

Observation: Observe the animals for the onset and severity of clonic seizures for at least 30

minutes.

Data Analysis: Determine the ED50 of ICA-105665 that protects against PTZ-induced clonic

seizures.

Photosensitive Epilepsy Clinical Trial
Objective: To assess the proof-of-concept for the antiseizure activity of ICA-105665 in humans.

Patient Population: Enroll adult patients with a history of reproducible photoparoxysmal

responses (PPRs) to intermittent photic stimulation (IPS).

Study Design: A single-blind, placebo-controlled, single-dose, crossover, or parallel-group

design.

Procedure:
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Day 1 (Baseline): Administer placebo and perform IPS at various frequencies to determine

the baseline Standard Photosensitivity Range (SPR).

Day 2 (Treatment): Administer a single dose of ICA-105665.

Perform IPS at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours) to assess

changes in the SPR.

Endpoint: The primary endpoint is the change in SPR from baseline. A response is typically

defined as a significant reduction in the SPR or complete suppression of the PPR.

Data Analysis: Compare the change in SPR between the ICA-105665 and placebo groups.

Conclusion
ICA-105665 is a promising KCNQ channel activator with a clear mechanism of action for

reducing neuronal excitability. Its broad-spectrum anticonvulsant activity in preclinical models

and positive proof-of-concept data in a human model of epilepsy highlight its potential as a

novel antiepileptic drug. Further clinical development is warranted to fully elucidate its efficacy

and safety profile in a broader patient population. This technical guide provides a foundational

understanding of the key data and methodologies associated with the investigation of ICA-
105665 for professionals in the field of neuroscience and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Role of ICA-105665 in Neuronal Excitability: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11929643#investigating-the-role-of-ica-105665-in-
neuronal-excitability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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